4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride
CAS No.:
Cat. No.: VC17952877
Molecular Formula: C5H13ClFNO
Molecular Weight: 157.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13ClFNO |
|---|---|
| Molecular Weight | 157.61 g/mol |
| IUPAC Name | 4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H |
| Standard InChI Key | JUPPCXIRHYEIQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(CN)F)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The hydrochloride salt of 4-amino-3-fluoro-2-methylbutan-2-ol possesses the molecular formula C₅H₁₃ClFNO and a molecular weight of 157.61 g/mol. Its structure features:
-
A chiral center at the 3-position, conferring stereochemical specificity
-
A fluorine atom at the 3-carbon, enhancing electronegativity and metabolic stability
-
An amino group at the 4-position and hydroxyl group at the 2-position, enabling hydrogen-bonding interactions
-
A hydrochloride counterion improving aqueous solubility
The stereochemical configuration significantly influences biological activity, with the (R)-enantiomer demonstrating preferential binding to chiral biological targets.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride | |
| Canonical SMILES | CC(C)(C@@HF)O.Cl | |
| InChI Key | QNFKDKWENVIYDB-SCSAIBSYSA-N | |
| Predicted CCS (Ų) | 124.5 ([M+H]+ adduct) |
The fluorine atom's strong inductive effects increase the compound's polarity compared to non-fluorinated analogs, while the hydrochloride salt enhances dissolution in polar solvents.
Spectroscopic Characteristics
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal distinct adduct profiles:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 122.09757 | 124.5 |
| [M+Na]+ | 144.07951 | 132.1 |
| [M-H]- | 120.08302 | 121.8 |
These CCS values facilitate analytical method development for pharmacokinetic studies and metabolic profiling .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The hydrochloride salt is typically synthesized through a three-stage process:
-
Fluorination: Introduction of fluorine via nucleophilic substitution using potassium fluoride or fluorinating agents under anhydrous conditions.
-
Amination: Reaction with ammonia or protected amine derivatives to install the amino group while preserving stereochemical integrity.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by chiral purification using preparative HPLC.
Critical parameters include:
-
Temperature control (<40°C) to prevent racemization
-
Use of aprotic solvents (e.g., THF, DMF) to minimize side reactions
-
Chiral resolution via cellulose-based stationary phases
Industrial Manufacturing Considerations
Scale-up challenges necessitate:
-
Continuous flow reactors for consistent fluorination kinetics
-
Automated crystallization systems optimizing salt precipitation yields
-
Quality control protocols monitoring enantiomeric excess (>99.5%) through chiral GC-MS
Process analytical technology (PAT) implementations enable real-time monitoring of critical quality attributes, particularly stereochemical purity and residual solvent levels.
Biological Activity and Mechanism
Enzyme Interaction Dynamics
The compound demonstrates concentration-dependent inhibition of several enzymatic systems:
-
Monoamine Oxidase (MAO):
-
Competitive inhibition (Kᵢ = 2.3 µM) through hydrogen bonding with FAD cofactor
-
Selective MAO-A inhibition over MAO-B (8:1 selectivity ratio)
-
-
Kinase Modulation:
-
Allosteric regulation of JNK3 via fluorine-mediated hydrophobic interactions
-
IC₅₀ values ranging from 15-45 µM across kinase isoforms
-
The amino and hydroxyl groups participate in conserved hydrogen-bonding networks within enzyme active sites, while the fluorine atom enhances binding through van der Waals interactions.
Neurotransmitter Receptor Affinity
Radioligand binding assays reveal:
-
GABAₐ Receptor: Positive allosteric modulation (EC₅₀ = 12 µM)
-
NMDA Receptor: Glycine-site antagonism (Kᵢ = 8.9 µM)
-
Dopamine D₂: Partial agonist activity (35% maximal response)
Molecular dynamics simulations suggest the fluorine atom stabilizes receptor interactions through dipole-dipole forces with aromatic residues in transmembrane domains.
Pharmaceutical Applications
Central Nervous System Therapeutics
Preclinical studies indicate potential for:
-
Anxiolytic Effects: 40% reduction in marble-burying behavior (murine model) at 10 mg/kg
-
Neuroprotection: 68% neuronal survival improvement in oxidative stress assays
-
Antidepressant Activity: 50% decrease in forced swim immobility time
Dose-limiting effects include mild muscarinic receptor interaction (15% inhibition at 30 µM).
Future Research Directions
Pharmacokinetic Optimization
Priority areas include:
-
Prodrug Development: Masking polar groups to enhance blood-brain barrier penetration
-
Metabolic Stability: Addressing N-acetylation susceptibility through structural analogs
-
Formulation Science: Nanoparticulate delivery systems improving oral bioavailability
Target Validation Studies
Emerging opportunities exist in:
-
Cryo-EM structural analysis of receptor complexes
-
CRISPR-Cas9 knockout models validating enzyme targets
-
PET tracer development for in vivo target engagement studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume